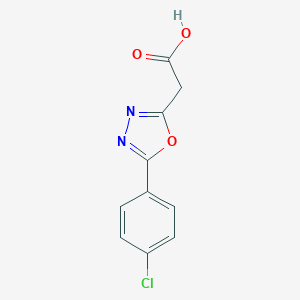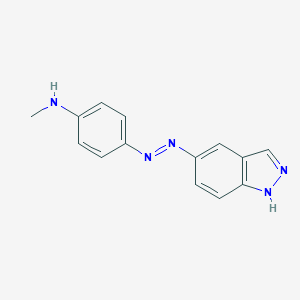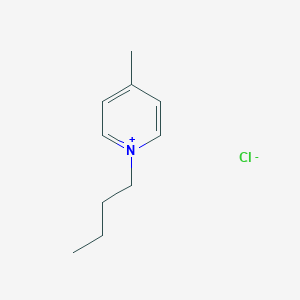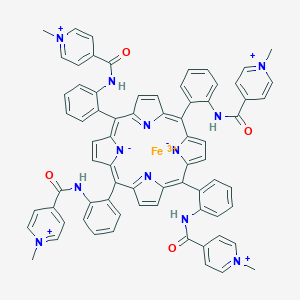
Fe(III)Pfp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fe(III)Pfp, also known as iron(III) protoporphyrin IX fluoride, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of heme, a molecule that plays a crucial role in the transport of oxygen in the bloodstream. Fe(III)Pfp has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of Fe(III)Pfp is not fully understood, but it is believed to involve the binding of the compound to heme proteins and the disruption of their function. Fe(III)Pfp has been found to inhibit the activity of certain heme proteins, including cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
Fe(III)Pfp has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. The compound has been shown to induce the expression of heme oxygenase-1, an enzyme that plays a crucial role in the breakdown of heme. Fe(III)Pfp has also been found to exhibit antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fe(III)Pfp has several advantages for use in laboratory experiments. The compound is stable and can be easily synthesized in large quantities. It has also been extensively studied, and its properties and effects are well understood. However, Fe(III)Pfp also has some limitations. It is highly reactive and can interact with other compounds in the laboratory, making it difficult to control its effects. Additionally, the compound is expensive and may not be readily available in all laboratories.
Direcciones Futuras
There are several future directions for research on Fe(III)Pfp. One area of interest is the development of new catalysts based on the structure of heme proteins. Fe(III)Pfp has been shown to exhibit catalytic activity in certain reactions, and further research could lead to the development of new, more efficient catalysts. Another area of interest is the study of the effects of Fe(III)Pfp on the immune system. The compound has been found to modulate the immune response in certain contexts, and further research could lead to the development of new therapies for immune-related disorders. Finally, the use of Fe(III)Pfp in the development of new drugs and therapies is an area of ongoing research, and further studies could lead to the discovery of new treatments for a variety of diseases.
Métodos De Síntesis
Fe(III)Pfp can be synthesized using a variety of methods, including the reaction of Fe(III)Pfp(III) chloride with protoporphyrin IX in the presence of fluoride ions. This reaction results in the formation of Fe(III)Pfp, which can be further purified using techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Fe(III)Pfp has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of Fe(III)Pfp is in the field of bioinorganic chemistry, where it has been used to study the structure and function of heme proteins. Fe(III)Pfp has also been used in the development of new catalysts for chemical reactions and as a model compound for the study of heme-based enzymes.
Propiedades
Número CAS |
124339-99-7 |
|---|---|
Fórmula molecular |
C72H56FeN12O4+5 |
Peso molecular |
1209.1 g/mol |
Nombre IUPAC |
iron(3+);1-methyl-N-[2-[10,15,20-tris[2-[(1-methylpyridin-1-ium-4-carbonyl)amino]phenyl]porphyrin-22,24-diid-5-yl]phenyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C72H54N12O4.Fe/c1-81-37-29-45(30-38-81)69(85)77-53-17-9-5-13-49(53)65-57-21-23-59(73-57)66(50-14-6-10-18-54(50)78-70(86)46-31-39-82(2)40-32-46)61-25-27-63(75-61)68(52-16-8-12-20-56(52)80-72(88)48-35-43-84(4)44-36-48)64-28-26-62(76-64)67(60-24-22-58(65)74-60)51-15-7-11-19-55(51)79-71(87)47-33-41-83(3)42-34-47;/h5-44H,1-4H3,(H2-3,73,74,75,76,77,78,79,80,85,86,87,88);/q;+3/p+2 |
Clave InChI |
HTCYKZBXDRNRSG-UHFFFAOYSA-P |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=CC=C8NC(=O)C9=CC=[N+](C=C9)C)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)C=C5)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)[N-]4.[Fe+3] |
SMILES canónico |
C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=CC=C8NC(=O)C9=CC=[N+](C=C9)C)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)C=C5)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)[N-]4.[Fe+3] |
Sinónimos |
Fe(III)-alpha,alpha,alpha,beta-tetra-ortho-(N-methyl-isonicotinamidophenyl)porphyrin Fe(III)PFP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)
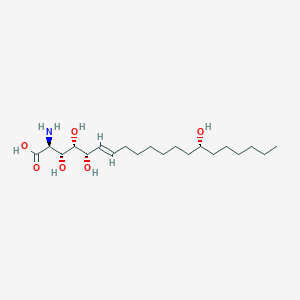
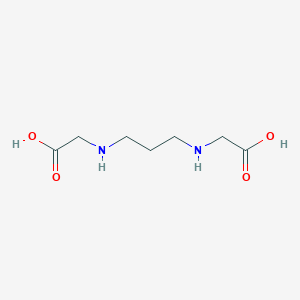
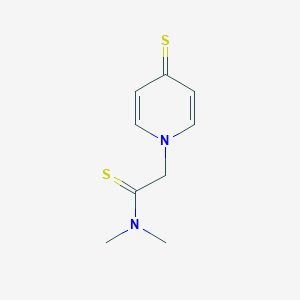
![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)
